molecular formula C19H19ClN4O2 B14976712 1-(5-chloro-2-methoxyphenyl)-N-(2,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

1-(5-chloro-2-methoxyphenyl)-N-(2,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B14976712
M. Wt: 370.8 g/mol
InChI Key: PWVWFQIZBTWOOU-UHFFFAOYSA-N
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Description

1-(5-chloro-2-methoxyphenyl)-N-(2,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and is substituted with various functional groups that contribute to its chemical properties and reactivity.

Preparation Methods

The synthesis of 1-(5-chloro-2-methoxyphenyl)-N-(2,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, including the formation of the triazole ring and subsequent functionalization. Common synthetic routes may include:

    Formation of the Triazole Ring:

    Industrial Production: Industrial methods may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to maximize yield and purity.

Chemical Reactions Analysis

1-(5-chloro-2-methoxyphenyl)-N-(2,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially yielding reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings, leading to the formation of various substituted derivatives.

Scientific Research Applications

1-(5-chloro-2-methoxyphenyl)-N-(2,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, coatings, and other industrial applications.

Mechanism of Action

The mechanism of action of 1-(5-chloro-2-methoxyphenyl)-N-(2,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The triazole ring and its substituents can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

1-(5-chloro-2-methoxyphenyl)-N-(2,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can be compared with other similar compounds, such as:

    1-(5-chloro-2-methoxyphenyl)-N-(2,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide: Similar structure but lacks the methyl group at the 5-position of the triazole ring.

    1-(5-chloro-2-methoxyphenyl)-N-(2,5-dimethylphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxamide: Similar structure but has an ethyl group instead of a methyl group at the 5-position of the triazole ring.

Properties

Molecular Formula

C19H19ClN4O2

Molecular Weight

370.8 g/mol

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-N-(2,5-dimethylphenyl)-5-methyltriazole-4-carboxamide

InChI

InChI=1S/C19H19ClN4O2/c1-11-5-6-12(2)15(9-11)21-19(25)18-13(3)24(23-22-18)16-10-14(20)7-8-17(16)26-4/h5-10H,1-4H3,(H,21,25)

InChI Key

PWVWFQIZBTWOOU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=C(N(N=N2)C3=C(C=CC(=C3)Cl)OC)C

Origin of Product

United States

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